MT-802

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

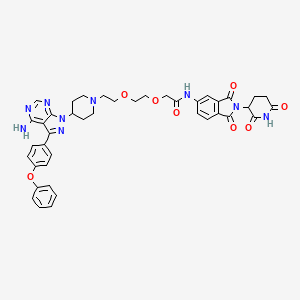

2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H41N9O8/c42-37-35-36(25-6-9-29(10-7-25)58-28-4-2-1-3-5-28)47-50(38(35)44-24-43-37)27-14-16-48(17-15-27)18-19-56-20-21-57-23-34(52)45-26-8-11-30-31(22-26)41(55)49(40(30)54)32-12-13-33(51)46-39(32)53/h1-11,22,24,27,32H,12-21,23H2,(H,45,52)(H2,42,43,44)(H,46,51,53) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTLGUJXIKEZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COCCOCCN4CCC(CC4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H41N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of MT-802

For Researchers, Scientists, and Drug Development Professionals

Abstract

MT-802 is a potent, small molecule degrader of Bruton's tyrosine kinase (BTK) that operates through a Proteolysis Targeting Chimera (PROTAC) mechanism. It has demonstrated significant activity against both wild-type BTK and the C481S mutant, a common source of resistance to the covalent BTK inhibitor ibrutinib. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function.

Introduction to this compound

This compound is a heterobifunctional molecule designed to induce the degradation of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies, making it a key therapeutic target. The development of ibrutinib, a covalent BTK inhibitor, has been a significant advancement in treating diseases like chronic lymphocytic leukemia (CLL). However, the emergence of the C481S mutation in BTK confers resistance to ibrutinib.[1][2] this compound was developed to overcome this resistance by employing a PROTAC strategy to eliminate the BTK protein entirely, rather than just inhibiting its enzymatic activity.[1]

Core Mechanism of Action: PROTAC-Mediated Degradation

This compound functions as a PROTAC, a molecule with two distinct functional ends connected by a chemical linker. One end of this compound binds to the target protein, BTK, while the other end recruits an E3 ubiquitin ligase.[1] This proximity induces the formation of a ternary complex between BTK, this compound, and the E3 ligase.

Specifically, this compound utilizes a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1] The formation of the BTK-MT-802-Cereblon ternary complex facilitates the transfer of ubiquitin from the E3 ligase to BTK. Polyubiquitination of BTK marks it for recognition and subsequent degradation by the proteasome, the cell's protein disposal machinery. This process effectively eliminates BTK from the cell, disrupting downstream signaling pathways that promote B-cell survival and proliferation.

Signaling Pathway of this compound Action

References

- 1. Targeting the C481S Ibrutinib-Resistance Mutation in Bruton's Tyrosine Kinase Using PROTAC-Mediated Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

MT-802: A Technical Guide to a First-Generation BTK Protein Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

MT-802 is a first-generation proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway. By co-opting the cell's natural protein disposal machinery, this compound offers a distinct mechanism of action compared to traditional small molecule inhibitors. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental methodologies, and the context of its development in the landscape of BTK-targeted therapies. While this compound demonstrated potent in vitro activity, its suboptimal pharmacokinetic properties have paved the way for the development of next-generation BTK degraders.

Introduction to this compound

This compound is a heterobifunctional molecule composed of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] This dual-binding capacity allows this compound to act as a molecular bridge, bringing BTK into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of BTK by the proteasome.[1][2] This degradation-based approach offers the potential to overcome resistance mechanisms associated with traditional BTK inhibitors, such as the C481S mutation in Chronic Lymphocytic Leukemia (CLL).[3][4]

Mechanism of Action

The mechanism of this compound-mediated BTK degradation involves the formation of a ternary complex between BTK, this compound, and the CRBN E3 ligase. This proximity induces the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of BTK. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged BTK protein.[2]

Quantitative Data Summary

The following tables summarize the key in vitro efficacy and binding affinity data for this compound.

Table 1: In Vitro Degradation Efficacy of this compound

| Parameter | Cell Line | BTK Genotype | Value | Reference(s) |

| DC₅₀ | NAMALWA | Wild-Type | 14.6 nM | [5] |

| DC₅₀ | XLA cells | Wild-Type | 14.6 nM | [5] |

| DC₅₀ | XLA cells | C481S Mutant | 14.9 nM | [5] |

| DC₅₀ | BTK | Not Specified | 9.1 nM | [6] |

| Dₘₐₓ | NAMALWA | Wild-Type | >99% at 250 nM | [6] |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: In Vitro Inhibitory Activity and Binding Affinity of this compound

| Parameter | Target | Assay Type | Value | Reference(s) |

| IC₅₀ | BTK | TR-FRET | 18.11 nM | [5] |

| IC₅₀ | CRBN | TR-FRET | 1.258 µM | [5] |

IC₅₀: Half-maximal inhibitory concentration. TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize this compound.

Western Blotting for BTK Degradation

This protocol is used to quantify the reduction in BTK protein levels following treatment with this compound.

Materials:

-

Cell lines (e.g., NAMALWA, XLA cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BTK, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and treat with varying concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest and lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the BTK signal to the loading control to determine the extent of degradation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to determine the binding affinity (IC₅₀) of this compound to BTK and CRBN.

Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., terbium) and an acceptor fluorophore. When this compound displaces a fluorescently labeled ligand from the target protein, the FRET signal is reduced, allowing for the determination of binding affinity.

General Procedure:

-

Reagent Preparation: Prepare assay buffer, fluorescently labeled tracer ligand, and a dilution series of this compound.

-

Assay Plate Setup: In a microplate, add the target protein (BTK or CRBN), the fluorescent tracer, and varying concentrations of this compound. Include controls for no inhibitor and no protein.

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

-

Fluorescence Reading: Read the plate using a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (donor and acceptor).

-

Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Overcoming Limitations: The Advent of Next-Generation BTK Degraders

Despite its potent in vitro activity, this compound exhibited poor pharmacokinetic properties, including high clearance and a short half-life, which limited its potential for in vivo development.[3] This prompted medicinal chemistry efforts to design next-generation BTK PROTACs with improved drug-like properties. These efforts have focused on modifications to the linker and the E3 ligase-recruiting moiety to enhance stability, solubility, and overall pharmacokinetic profile.[1] Successors to this compound, such as SJF620, have demonstrated improved pharmacokinetic profiles while retaining potent BTK degradation activity.[3]

Conclusion

This compound was a pioneering molecule in the development of BTK-targeting PROTACs. It successfully demonstrated the feasibility of inducing the degradation of both wild-type and clinically relevant mutant forms of BTK. While its own path to the clinic was halted by pharmacokinetic challenges, the insights gained from the study of this compound have been instrumental in guiding the design and development of a new generation of BTK degraders with enhanced therapeutic potential for B-cell malignancies. The data and methodologies presented in this guide serve as a valuable resource for researchers in the ongoing exploration of targeted protein degradation.

References

- 1. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cancer-research-network.com [cancer-research-network.com]

understanding the PROTAC technology behind MT-802

An In-depth Technical Guide to the PROTAC Technology Behind MT-802

Introduction

This compound is a potent and selective degrader of Bruton's tyrosine kinase (BTK) based on the Proteolysis Targeting Chimera (PROTAC) technology.[1] PROTACs represent a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[2] this compound was developed to address acquired resistance to covalent BTK inhibitors like ibrutinib (B1684441), particularly the C481S mutation, which is a common resistance mechanism in chronic lymphocytic leukemia (CLL).[3] This guide provides a detailed overview of the core technology, mechanism of action, quantitative data, and experimental protocols associated with this compound.

Core PROTAC Technology of this compound

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein (BTK), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two moieties.[3]

-

BTK Ligand: The BTK-targeting component of this compound is based on a modified, reversible ibrutinib scaffold.[2] Unlike ibrutinib, it does not form a covalent bond with BTK, allowing it to bind to both wild-type (WT) and C481S mutant BTK.[3]

-

E3 Ligase Ligand: this compound utilizes a pomalidomide (B1683931) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][3]

-

Linker: A polyethylene (B3416737) glycol (PEG) linker connects the BTK ligand and the CRBN ligand, providing the appropriate length and flexibility to facilitate the formation of a stable ternary complex.[3]

The logical relationship between these components is illustrated in the following diagram.

Mechanism of Action

This compound functions by inducing the proximity of BTK to the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of BTK by the proteasome.[1][4] The key steps are as follows:

-

Ternary Complex Formation: this compound simultaneously binds to BTK and CRBN, forming a BTK:this compound:CRBN ternary complex.[5]

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of BTK.[2]

-

Proteasomal Degradation: The polyubiquitinated BTK is recognized and degraded by the 26S proteasome.[2]

-

Catalytic Cycle: After inducing degradation, this compound is released and can bind to another BTK molecule, enabling a catalytic mode of action.[2]

This process is effective against both wild-type and C481S mutant BTK, as the non-covalent binding of the warhead is sufficient for the transient interaction required for ubiquitination.[2][3]

Quantitative Data

This compound has demonstrated potent and rapid degradation of both wild-type and C481S mutant BTK in various cellular assays.

| Parameter | Wild-Type BTK | C481S Mutant BTK | Cell Line / Assay | Reference |

| DC₅₀ (nM) | 14.6 | 14.9 | XLAs cells | [6] |

| 9.1 | - | NAMALWA cells | [7] | |

| ~1 (general potency) | ~1 (general potency) | Not specified | [4][8][9] | |

| Dₘₐₓ | >99% at 250 nM | >99% at 250 nM | NAMALWA cells | [10] |

| IC₅₀ (nM) | 18.11 | - | TR-FRET Binding Assay | [6] |

| 46.9 | 20.9 | Not specified | [7] | |

| ~50 | ~20 | In vitro kinase assay | [10] | |

| Binding Affinity (CRBN) | IC₅₀ = 1.258 µM | - | TR-FRET Binding Assay | [6] |

While potent in cellular assays, the pharmacokinetic properties of this compound in mice indicated challenges for in vivo development.

| Parameter | Value | Species | Reference |

| Clearance (Cl) | 1662 mL/min/kg | Mouse | [3] |

| **Half-Life (t₁/₂) ** | 0.119 h | Mouse | [3] |

Experimental Protocols

Detailed methodologies are crucial for understanding and reproducing the characterization of this compound.

Cell-Based BTK Degradation Assays

Objective: To determine the potency (DC₅₀) and maximal degradation (Dₘₐₓ) of this compound.

Methodology:

-

Cell Culture: Human B-cell lymphoma lines (e.g., NAMALWA) or HEK293T cells engineered to express WT or C481S mutant BTK are cultured under standard conditions.[3][6]

-

Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound (e.g., 0.25 nM to 2.5 µM) for a specified duration (e.g., 4 to 24 hours).[6][10][11]

-

Cell Lysis: After incubation, cells are washed and lysed to extract total protein.

-

Protein Quantification: Total protein concentration is determined using a standard assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for BTK and a loading control (e.g., GAPDH or β-actin).

-

Data Analysis: Band intensities are quantified using densitometry. BTK levels are normalized to the loading control and expressed as a percentage of the vehicle-treated control. The DC₅₀ value is calculated by fitting the data to a dose-response curve.

TR-FRET Binding Assays

Objective: To quantify the binding affinity (IC₅₀) of this compound to BTK and CRBN.[6]

Methodology:

-

Reagents: Recombinant tagged BTK and CRBN proteins, fluorescent probes, and this compound are used.[5]

-

Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a competition-based assay. The binding of a fluorescently labeled ligand (tracer) to the target protein results in a high FRET signal. A test compound (this compound) that competes for the same binding site will displace the tracer, leading to a decrease in the FRET signal.

-

Procedure: The assay is performed in a multi-well plate format. The target protein, tracer, and varying concentrations of this compound are incubated together.

-

Signal Detection: The HTRF signal is read after an incubation period.

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action Confirmation Assays

Objective: To confirm that this compound-mediated degradation is dependent on the proteasome and ternary complex formation.[10]

Methodology:

-

Proteasome Inhibition: Cells are pre-treated with a proteasome inhibitor (e.g., epoxomicin) or a NEDD8-activating enzyme inhibitor (e.g., MLN-4924) prior to and during treatment with this compound. BTK levels are then assessed by Western blot. A rescue of BTK degradation confirms the involvement of the ubiquitin-proteasome system.[10]

-

Competitive Antagonism: Cells are co-treated with this compound and an excess of a BTK-binding molecule (e.g., ibrutinib) or a CRBN-binding molecule (e.g., pomalidomide). The prevention of BTK degradation indicates that the activity of this compound is dependent on its ability to bind both targets and form a ternary complex.[10]

Conclusion

This compound is a well-characterized BTK-degrading PROTAC that potently and effectively eliminates both wild-type and clinically relevant C481S mutant BTK in cellular models. Its mechanism of action, which relies on hijacking the CRBN E3 ligase to induce proteasomal degradation, offers a promising strategy to overcome resistance to traditional kinase inhibitors. While its pharmacokinetic profile has limited its direct clinical development, the insights gained from this compound have been instrumental in advancing the design of next-generation BTK degraders with improved drug-like properties.[3]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Frontiers | Overcoming Cancer Drug Resistance Utilizing PROTAC Technology [frontiersin.org]

- 3. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. resources.revvity.com [resources.revvity.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. amsbio.com [amsbio.com]

- 9. This compound CAS#: 2231744-29-7 [amp.chemicalbook.com]

- 10. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

The Emergence of MT-802: A Targeted Protein Degrader Overcoming Ibrutinib Resistance in B-Cell Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The development of Bruton's tyrosine kinase (BTK) inhibitors, particularly the first-in-class covalent inhibitor ibrutinib (B1684441), has revolutionized the treatment landscape for various B-cell malignancies, including chronic lymphocytic leukemia (CLL). However, the emergence of acquired resistance, most commonly through a C481S mutation in the BTK protein, presents a significant clinical challenge, leading to disease relapse and poor patient outcomes.[1][2][3] This has spurred the development of next-generation therapies designed to address this unmet need. MT-802, a novel PROteolysis TArgeting Chimera (PROTAC), represents a promising strategy to overcome ibrutinib resistance. Unlike traditional inhibitors that merely block the kinase activity of BTK, this compound is engineered to induce the complete degradation of the BTK protein, irrespective of its mutational status at the C481 residue. This technical guide provides a comprehensive overview of the preclinical data on this compound, its mechanism of action, and its potential role in the future of targeted cancer therapy.

Introduction: The Challenge of Ibrutinib Resistance

Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, essential for the proliferation, survival, and trafficking of malignant B-cells.[4] Ibrutinib, an oral BTK inhibitor, forms a covalent bond with the cysteine residue at position 481 (C481) in the ATP-binding domain of BTK, leading to its irreversible inactivation.[5][6][7] While highly effective, long-term ibrutinib therapy is often compromised by the development of acquired resistance. Over 80% of CLL patients who relapse on ibrutinib exhibit a mutation at the C481 position, most commonly a substitution of cysteine with serine (C481S).[3][8] This mutation disrupts the covalent binding of ibrutinib, rendering it ineffective and allowing for the reactivation of BCR signaling and subsequent disease progression.[1][2]

This compound: A PROTAC-Mediated BTK Degrader

This compound is a heterobifunctional small molecule, a PROTAC, designed to eliminate the BTK protein entirely rather than just inhibiting its function.[3][9] It consists of three key components:

-

A ligand that binds to the target protein, in this case, a reversible BTK inhibitor.

-

A ligand that recruits an E3 ubiquitin ligase, specifically cereblon (CRBN).

-

A chemical linker that connects the two ligands.

This tripartite design allows this compound to act as a molecular bridge, bringing BTK into close proximity with the CRBN E3 ligase complex.[3][9] This induced proximity triggers the ubiquitination of BTK, marking it for recognition and subsequent degradation by the 26S proteasome. A key advantage of this catalytic mechanism is that a single molecule of this compound can induce the degradation of multiple BTK proteins, potentially leading to sustained target suppression at lower drug concentrations.

Mechanism of Action

The mechanism by which this compound overcomes ibrutinib resistance is fundamentally different from that of second-generation covalent and non-covalent inhibitors. Instead of attempting to bind to the mutated C481S BTK, this compound hijacks the cell's own protein disposal machinery to eliminate the protein altogether.

Figure 1: Mechanism of Action of this compound. this compound forms a ternary complex with mutant BTK and the E3 ligase cereblon, leading to ubiquitination and proteasomal degradation of BTK.

Preclinical Efficacy and Potency

Preclinical studies have demonstrated the potent and rapid activity of this compound against both wild-type (WT) and C481S mutant BTK.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays, including degradation (DC50) and inhibition (IC50) studies.

Table 1: In Vitro Degradation and Binding Affinity of this compound

| Parameter | Target | Cell Line / Assay Type | Value | Reference(s) |

| DC50 (Degradation) | Wild-type BTK | NAMALWA Cells | ~9.1 nM | [8] |

| Wild-type BTK | XLA Cells | 14.6 nM | [10] | |

| C481S Mutant BTK | XLA Cells | 14.9 nM | [10] | |

| IC50 (Binding Affinity) | Wild-type BTK | TR-FRET Assay | 18.11 nM | [10] |

| Cereblon (CRBN) | TR-FRET Assay | 1.258 µM | [10] |

Table 2: Comparative Inhibitory Activity of this compound vs. Ibrutinib

| Compound | Target | Assay Type | IC50 Value | Reference(s) |

| This compound | Wild-type BTK | In Vitro Kinase | ~50 nM | [5] |

| C481S Mutant BTK | In Vitro Kinase | ~20 nM | [5] | |

| Ibrutinib | Wild-type BTK | In Vitro Kinase | <0.05 nM | [5] |

| C481S Mutant BTK | In Vitro Kinase | ~2 µM | [5] |

These data highlight that while ibrutinib is a more potent inhibitor of wild-type BTK, its activity is severely compromised against the C481S mutant. In contrast, this compound not only retains but shows enhanced inhibitory activity against the C481S mutant and, more importantly, demonstrates nearly equivalent and potent degradation of both wild-type and C481S BTK.[5][10] Studies in primary cells from CLL patients with the C481S mutation confirmed that this compound effectively reduces the pool of active, phosphorylated BTK, a feat ibrutinib cannot achieve.[2][3]

Selectivity Profile

A significant advantage of this compound is its improved selectivity compared to ibrutinib. Kinome-wide scanning has shown that this compound binds to fewer off-target kinases.[3][8] This increased specificity is attributed to the non-covalent nature of its BTK-binding warhead and may translate to a better safety profile by minimizing off-target effects associated with ibrutinib, such as those on TEC and EGFR family kinases.[5]

Experimental Protocols

The following sections describe the general methodologies used in the preclinical evaluation of this compound.

BTK Degradation Assay (Western Blot)

This assay is used to quantify the reduction of BTK protein levels in cells following treatment with this compound.

-

Cell Culture: Human B-cell lymphoma cell lines (e.g., NAMALWA) or BTK-null XLA cells engineered to express either wild-type or C481S BTK are cultured under standard conditions.

-

Treatment: Cells are seeded in multi-well plates and treated with a dose range of this compound (e.g., 0.25 nM to 250 nM) or vehicle control (DMSO) for a specified duration, typically 24 hours.[10]

-

Cell Lysis: After treatment, cells are harvested, washed, and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BTK. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) is used as a loading control. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that enables chemiluminescent detection.

-

Data Analysis: The intensity of the bands corresponding to BTK and the loading control is quantified using densitometry software. The level of BTK degradation is calculated relative to the vehicle-treated control. The DC50 value (the concentration at which 50% of the target protein is degraded) is determined by plotting the percentage of remaining BTK against the log concentration of this compound.

Figure 2: Experimental Workflow. A typical workflow for assessing this compound-induced BTK degradation using Western blot analysis.

Target Binding Affinity Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are employed to measure the binding affinity of this compound to BTK and the E3 ligase component, CRBN.

-

Principle: This assay measures the energy transfer between a donor fluorophore (e.g., a terbium-labeled antibody) and an acceptor fluorophore attached to the interacting partners. Binding brings the fluorophores into proximity, generating a FRET signal.

-

Assay Setup: The assay is typically performed in 384-well plates. Recombinant BTK protein (or CRBN) and a fluorescent tracer that binds to the target are incubated with varying concentrations of this compound.

-

Detection: A terbium-labeled antibody that binds to a tag on the recombinant protein serves as the donor. After an incubation period, the plate is read on a TR-FRET-capable plate reader, which measures the fluorescence emission at two wavelengths (donor and acceptor).

-

Data Analysis: The ratio of acceptor to donor emission is calculated. The ability of this compound to displace the tracer results in a decrease in the FRET signal. The IC50 value is determined by plotting the FRET ratio against the log concentration of this compound. This value represents the concentration of this compound required to inhibit 50% of the tracer's binding.

Future Directions and Conclusion

The preclinical data for this compound are highly compelling, establishing it as a potent and selective degrader of both wild-type and, critically, the C481S ibrutinib-resistant mutant of BTK.[3] By inducing proteasomal degradation, this compound offers a distinct and potentially more robust mechanism of action than simple inhibition. This approach effectively circumvents the primary mechanism of acquired resistance to ibrutinib.

Currently, information on the clinical development of this compound is not publicly available. Further preclinical studies would be required to assess its pharmacokinetic and pharmacodynamic properties and in vivo efficacy in animal models of ibrutinib-resistant B-cell malignancies. However, the success of other BTK degraders entering clinical trials underscores the significant potential of this therapeutic modality.

References

- 1. Targeting the C481S Ibrutinib-Resistance Mutation in Bruton's Tyrosine Kinase Using PROTAC-Mediated Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Frontiers | PROTACs: The Future of Leukemia Therapeutics [frontiersin.org]

- 5. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. This compound is a PROTAC Degrader of BTK for C481S Mutant CLL Treatment | MedChemExpress [medchemexpress.eu]

- 8. Collection - Targeting the C481S Ibrutinib-Resistance Mutation in Brutonâs Tyrosine Kinase Using PROTAC-Mediated Degradation - Biochemistry - Figshare [figshare.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

Unveiling the Architectural Blueprint of MT-802: A Technical Guide to a Potent BTK Degrader

For Immediate Release

Shanghai, China – December 12, 2025 – In the rapidly evolving landscape of targeted protein degradation, the Bruton's tyrosine kinase (BTK) PROTAC (Proteolysis Targeting Chimera) MT-802 has emerged as a significant tool for researchers in oncology and immunology. This in-depth technical guide serves to elucidate the core structural components, mechanism of action, and key experimental data for scientists and drug development professionals engaged in the study of this potent BTK degrader.

Core Structural Components of this compound

This compound is a heterobifunctional molecule meticulously designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of BTK.[1][2] Its architecture consists of three key moieties: a warhead that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2]

-

Warhead (Target-binding Ligand): The component of this compound that targets BTK is a derivative of the well-established BTK inhibitor, ibrutinib (B1684441).[3][4] Unlike ibrutinib, which forms a covalent bond with Cysteine 481 in the BTK active site, the warhead of this compound is a reversible binder.[5][6] This non-covalent interaction is a critical design feature, enabling this compound to effectively target both wild-type BTK and the clinically relevant C481S mutant, which confers resistance to ibrutinib.[5][7]

-

E3 Ligase Ligand: this compound employs a pomalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[3][4][6] Pomalidomide is a well-characterized immunomodulatory drug that binds to CRBN, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[3]

-

Linker: The warhead and the E3 ligase ligand are connected by a flexible eight-atom polyethylene (B3416737) glycol (PEG) linker.[1][6][7] The length and composition of the linker are crucial for optimal ternary complex formation, influencing the proximity and orientation of BTK and CRBN to facilitate efficient ubiquitination.[7]

Quantitative Data Summary

The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this PROTAC.

| Parameter | Value | Assay Type | Notes |

| Binding Affinity | |||

| IC50 (BTK) | 18.11 nM | TR-FRET | Binding affinity of this compound to Bruton's tyrosine kinase.[3] |

| IC50 (CRBN) | 1.258 µM | TR-FRET | Binding affinity of this compound to the Cereblon E3 ligase.[3] |

| Degradation Potency | |||

| DC50 (Wild-type BTK) | 14.6 nM | Western Blot | Concentration of this compound required to degrade 50% of wild-type BTK in NAMALWA cells after 24 hours.[3] |

| DC50 (C481S mutant BTK) | 14.9 nM | Western Blot | Concentration of this compound required to degrade 50% of C481S mutant BTK in XLA cells after 24 hours.[3] |

| DC50 (NAMALWA cells) | 6.2 nM | Immunoblotting | Concentration of this compound for 50% BTK degradation after 24 hours.[3] |

| DC50 (Namalwa cells) | ~9 nM | 24h assay | [8] |

| Maximal Degradation | >99% at 250 nM | Not specified | Observed as early as 4 hours, with no significant hook effect up to 2.5 µM.[7][8] |

| Cooperativity Data (HTRF Assay) | BTK Concentration: 0 nM | BTK Concentration: 100 nM | BTK Concentration: 1 µM | BTK Concentration: 2 µM |

| IC50 of this compound for CRBN | 919 nM | 1241 nM | 1778 nM | 19030 nM |

| Ki of this compound for CRBN | 352 nM | 447 nM | 662 nM | 7702 nM |

| Cooperativity Factor (α) | 1 | 0.74 | 0.52 | 0.05 |

| Data from a cooperativity experiment demonstrating the effect of increasing BTK concentration on the binding of this compound to Cereblon. An alpha factor less than 1 indicates negative cooperativity.[4] It is noteworthy that some literature suggests the lack of a significant hook effect for this compound might be due to positive cooperativity, highlighting an area for further investigation.[7][9] |

Mechanism of Action: A Step-by-Step Degradation Pathway

The primary mechanism of action of this compound is to induce the selective degradation of BTK through the ubiquitin-proteasome system. This process can be visualized as a catalytic cycle.

Caption: The catalytic cycle of this compound mediated BTK degradation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used in the characterization of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assays

This assay is used to determine the binding affinity of this compound to its target protein (BTK) and E3 ligase (CRBN) independently.

Caption: Workflow for a TR-FRET based binding assay.

Methodology:

-

Recombinant, tagged proteins (e.g., His-tagged BTK and GST-tagged CRBN) are used.

-

A fluorescently labeled tracer ligand that binds to the protein of interest is utilized.

-

Serial dilutions of this compound are prepared in an appropriate assay buffer.

-

The tagged protein, tracer, and this compound are incubated together in a microplate.

-

A fluorescently labeled antibody targeting the protein tag (e.g., anti-His-Europium) is added.

-

After incubation, the TR-FRET signal is measured. The displacement of the tracer by this compound results in a decrease in the FRET signal, from which the IC50 value is calculated.

Cellular BTK Degradation Assay (Western Blot)

This experiment quantifies the reduction of intracellular BTK levels upon treatment with this compound.

Caption: Workflow for quantifying BTK degradation by Western Blot.

Methodology:

-

Cells expressing endogenous BTK (e.g., Ramos or NAMALWA) are seeded in culture plates.

-

Cells are treated with a dose-response range of this compound for a defined period (e.g., 4 or 24 hours).

-

Post-treatment, cells are harvested and lysed to extract total protein.

-

Protein concentration is normalized across all samples.

-

Proteins are separated by size via SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for BTK, and a loading control (e.g., GAPDH or β-actin).

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.

-

The chemiluminescent signal is captured, and band intensities are quantified to determine the extent of BTK degradation and calculate the DC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaLISA Assays

These no-wash, bead-based proximity assays are employed to study the formation of the BTK:this compound:CRBN ternary complex and to quantify cellular BTK degradation.

Ternary Complex Formation Assay (HTRF):

-

Reagents: GST-tagged CRBN, biotinylated BTK, anti-GST antibody conjugated to a donor fluorophore (e.g., Europium cryptate), and streptavidin conjugated to an acceptor fluorophore (e.g., XL665).

-

Procedure: The components are incubated with varying concentrations of this compound.

-

Principle: The formation of the ternary complex brings the donor and acceptor fluorophores into close proximity, generating a FRET signal. The signal intensity is proportional to the amount of ternary complex formed. A characteristic "hook effect" is often observed at high PROTAC concentrations due to the formation of binary complexes.

Cellular BTK Degradation Assay (HTRF/AlphaLISA):

-

Procedure: Cells are treated with this compound, then lysed.

-

Principle: The lysate is analyzed using a kit containing a pair of antibodies against BTK, each labeled with a donor or acceptor bead/fluorophore. The signal is proportional to the amount of remaining BTK protein. A decrease in signal indicates protein degradation.

Conclusion

This compound stands as a well-characterized PROTAC that effectively induces the degradation of both wild-type and C481S mutant BTK. Its structural design, leveraging a reversible ibrutinib derivative and a pomalidomide-based CRBN ligand connected by an eight-atom linker, has proven highly potent. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers aiming to understand, utilize, and build upon the science of this important research tool in the field of targeted protein degradation.

References

- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. books.rsc.org [books.rsc.org]

- 6. scienceopen.com [scienceopen.com]

- 7. Targeting Protein Degradation Pathways in Tumors: Focusing on their Role in Hematological Malignancies [mdpi.com]

- 8. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]

- 9. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

MT-802: A Technical Guide to Overcoming Ibrutinib Resistance in C481S Mutant Bruton's Tyrosine Kinase

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the efficacy and mechanism of MT-802, a Proteolysis Targeting Chimera (PROTAC), in targeting the C481S mutant of Bruton's Tyrosine Kinase (BTK). The emergence of the C481S mutation in BTK is a significant clinical challenge, conferring resistance to the covalent inhibitor ibrutinib (B1684441) in patients with B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL). This compound represents a novel therapeutic strategy by inducing the degradation of both wild-type and C481S mutant BTK, thereby offering a potential solution to this acquired resistance.

Core Efficacy and Binding Affinity of this compound

This compound is a heterobifunctional molecule designed to simultaneously bind to BTK and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity triggers the ubiquitination and subsequent proteasomal degradation of the BTK protein.[1][2] This mechanism of action is distinct from traditional inhibitors, as it leads to the elimination of the target protein rather than just blocking its enzymatic activity.

In Vitro Degradation and Inhibition

This compound has demonstrated potent degradation of both wild-type (WT) and C481S mutant BTK in various cell lines. The half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) values from key studies are summarized below.

| Parameter | Wild-Type BTK | C481S Mutant BTK | Cell Line(s) | Reference(s) |

| DC50 | ~9.1 nM | Not specified | NAMALWA | [3] |

| DC50 | 14.6 nM | 14.9 nM | XLA cells | |

| IC50 (Binding Affinity) | 18.11 nM | Not specified | TR-FRET assay | |

| IC50 (Kinase Inhibition) | 46.9 nM | 20.9 nM | In vitro kinase assay |

Table 1: Summary of in vitro efficacy of this compound against wild-type and C481S mutant BTK.

Time-Dependent Degradation

Studies have shown that this compound induces rapid degradation of BTK. Complete degradation of BTK was observed as early as 4 hours, with approximately 50% of the total BTK degraded within 50 minutes of treatment.[3]

Mechanism of Action: The PROTAC Approach

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The molecule acts as a bridge, bringing BTK into close proximity with the E3 ubiquitin ligase Cereblon. This ternary complex formation facilitates the transfer of ubiquitin molecules to BTK, marking it for degradation by the 26S proteasome.

Experimental Protocols

While the exact, detailed protocols from the primary publications are not fully available in the public domain, the following methodologies are based on established and widely used techniques for the characterization of PROTAC molecules.

Cell Culture and Reagents

-

Cell Lines:

-

NAMALWA (human Burkitt's lymphoma) cells, known for robust BTK expression.

-

HEK293 (human embryonic kidney) cells for transient expression of BTK variants.

-

XLA (X-linked agammaglobulinemia) fibroblast-like cells, which are BTK-null, for stable expression of wild-type or C481S mutant BTK.

-

Primary CLL cells isolated from patient samples.

-

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

Reagents: this compound is dissolved in DMSO to prepare a stock solution, which is then diluted in culture medium to the final desired concentrations for treatment.

BTK Degradation Assay (Western Blotting)

This assay is performed to quantify the levels of BTK protein following treatment with this compound.

-

Cell Treatment: Plate cells at a suitable density and treat with varying concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 4, 8, 24 hours).

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total BTK, phosphorylated BTK (pBTK, Y223), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the BTK and pBTK levels to the loading control.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to determine the binding affinity (IC50) of this compound to BTK and Cereblon.

-

Reagents: Recombinant tagged BTK protein (e.g., GST-tagged), a terbium-labeled anti-tag antibody (donor fluorophore), a fluorescently labeled tracer that binds to the ATP-binding site of BTK (acceptor fluorophore), and this compound. A similar setup is used for Cereblon binding.

-

Assay Procedure:

-

In a microplate, combine the recombinant BTK protein, the terbium-labeled antibody, and the fluorescent tracer.

-

Add serial dilutions of this compound.

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. The signal is generated when the donor and acceptor fluorophores are in close proximity, which occurs when the tracer is bound to BTK.

-

-

Data Analysis: this compound will compete with the tracer for binding to BTK, leading to a decrease in the TR-FRET signal. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

In Vivo Pharmacokinetic Studies in Mice

While this compound was found to have a poor pharmacokinetic profile, a successor compound, SJF620, was developed with improved properties.[4] A general protocol for such a study is outlined below.

-

Animal Model: Male CD-1 or similar mouse strain.

-

Dosing:

-

Formulate this compound in a suitable vehicle (e.g., a solution of DMSO, PEG300, Tween 80, and saline).

-

Administer the compound via intravenous (IV) and/or oral (PO) routes at a specific dose.

-

-

Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F%), using appropriate software.

Conclusion and Future Directions

This compound has been instrumental in demonstrating the potential of PROTAC-mediated degradation to overcome acquired resistance to covalent BTK inhibitors. Its ability to effectively degrade the C481S mutant BTK at nanomolar concentrations in preclinical models provides a strong rationale for the continued development of BTK degraders.[1][2] Although this compound itself exhibited suboptimal pharmacokinetic properties for in vivo applications, it has served as a crucial lead compound for the development of next-generation BTK PROTACs with improved drug-like properties. The in-depth understanding of its mechanism and efficacy, as detailed in this guide, provides a valuable resource for researchers in the field of targeted protein degradation and drug discovery for B-cell malignancies.

References

- 1. Crews Laboratory [crewslab.yale.edu]

- 2. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas [mdpi.com]

- 3. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]

- 4. Targeting the C481S Ibrutinib-Resistance Mutation in Bruton's Tyrosine Kinase Using PROTAC-Mediated Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to MT-802 and its Foundational Role in Targeting BTK Signaling

Abstract

Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2] While the development of covalent BTK inhibitors like ibrutinib (B1684441) has transformed the treatment landscape for B-cell malignancies, the emergence of resistance, primarily through a C481S mutation in the BTK active site, presents a significant clinical challenge.[3][4] MT-802 is a Proteolysis Targeting Chimera (PROTAC) designed to overcome this resistance.[5] As a heterobifunctional molecule, this compound induces the degradation of BTK by recruiting it to the cereblon (CRBN) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent elimination by the proteasome.[6][7] This guide provides an in-depth overview of BTK signaling, the mechanism of this compound, its preclinical quantitative data, and the key experimental protocols used in its evaluation.

The Central Role of Bruton's Tyrosine Kinase (BTK) in B-Cell Signaling

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec kinase family, which is essential for the function of B-lymphocytes.[2][8] Its activation is a key event downstream of the B-cell receptor (BCR), but it also integrates signals from other pathways, including those mediated by chemokine receptors and Toll-like receptors (TLRs).[1][9]

Upon antigen binding to the BCR, a signaling cascade is initiated. The SRC family kinase LYN phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the BCR complex, leading to the recruitment and activation of Spleen Tyrosine Kinase (SYK).[7][9] Activated SYK then recruits BTK to the plasma membrane and phosphorylates it at tyrosine 551 (Y551).[7] This is followed by BTK autophosphorylation at tyrosine 223 (Y223), leading to its full activation.[7] Fully activated BTK phosphorylates its primary substrate, Phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling cascades, including the activation of NF-κB, NFAT, and MAPK pathways.[1][2][9] These pathways are crucial for regulating B-cell survival, proliferation, and migration.[10]

This compound: A PROTAC Approach to BTK Degradation

PROTACs represent a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to eliminate target proteins.[7][11] this compound is a PROTAC designed specifically to target BTK.[6] It consists of three components: a ligand that binds to BTK, a ligand that recruits the E3 ubiquitin ligase cereblon (CRBN), and a linker connecting the two.[5]

By simultaneously binding to both BTK and CRBN, this compound forms a ternary complex (BTK-MT-802-CRBN).[7] This proximity induces the E3 ligase to tag BTK with ubiquitin molecules. This polyubiquitination marks BTK for recognition and subsequent degradation by the 26S proteasome.[6][7] A key advantage of this catalytic mechanism is that a single molecule of this compound can induce the degradation of multiple BTK proteins.[7] Crucially, because the BTK-binding portion of this compound does not rely on the covalent interaction with cysteine 481, it is equally effective at degrading both wild-type BTK and the ibrutinib-resistant C481S mutant.[3][5][12]

Quantitative Preclinical Data for this compound

Preclinical studies have demonstrated that this compound is a potent and rapid degrader of both wild-type and C481S mutant BTK.[3][4] The quantitative data from these studies are summarized below.

| Cell Line / Context | Target BTK | DC₅₀ (Degradation) | Citation(s) |

| WT BTK XLA Cells | Wild-Type | 14.6 nM | [13] |

| C481S BTK XLA Cells | C481S Mutant | 14.9 nM | [13] |

| NAMALWA Cells | Wild-Type | Not specified, potent degradation | [13] |

| General Potency | Wild-Type | ~1 nM - 9.1 nM | [4][14][15] |

| Assay Type | Target | IC₅₀ (Binding/Inhibition) | Citation(s) |

| TR-FRET Binding | BTK | 18.11 nM | [13] |

| TR-FRET Binding | CRBN | 1.258 µM | [13] |

| Kinase Inhibition | Wild-Type BTK | 46.9 nM | [15] |

| Kinase Inhibition | C481S Mutant BTK | 20.9 nM | [15] |

While potent in cellular assays, initial studies revealed that this compound possesses pharmacokinetic properties that are suboptimal for in vivo applications in mice.[5] This has prompted further medicinal chemistry efforts to develop next-generation BTK PROTACs with improved metabolic stability.[5]

| Parameter | Value | Unit | Citation(s) |

| Clearance | 1662 | mL/min/kg | [5] |

| Half-life (t₁/₂) | 0.119 | hours | [5] |

Key Experimental Methodologies

The evaluation of this compound and its effects on BTK signaling involves several key experimental protocols.

BTK Degradation Assessment by Western Blot

This is the primary method used to confirm the degradation of the target protein.

-

Objective: To quantify the reduction in total and phosphorylated BTK levels in cells following treatment with this compound.

-

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., NAMALWA, primary CLL cells, or HEK293 cells expressing BTK variants) at a suitable density. Treat cells with a dose range of this compound (e.g., 0.25-250 nM) or vehicle control (DMSO) for a specified time course (e.g., 4 to 24 hours).[13]

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for total BTK, phosphorylated BTK (pBTK Y223), and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

-

In Vitro Kinase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of BTK.

-

Objective: To determine the IC₅₀ value of this compound against BTK.

-

Protocol:

-

Assay Setup: In a 96-well or 384-well plate, add kinase buffer, recombinant human BTK enzyme, and a specific substrate (e.g., poly(E,Y)4:1).[16][17]

-

Compound Addition: Add serial dilutions of this compound or a vehicle control. Pre-incubate for 10-15 minutes to allow the compound to bind to the enzyme.[17]

-

Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP. For radiometric assays, this will include ³³P-ATP.[17] Incubate at 30°C for a defined period (e.g., 1 hour).

-

Reaction Termination: Stop the reaction, for example, by adding EDTA.

-

Detection: Quantify substrate phosphorylation. This can be done by measuring incorporated radioactivity or by using fluorescence/luminescence-based methods that detect the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).[16][17]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Ligand Binding Affinity Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method to measure the binding affinity between a compound and its target protein.

-

Objective: To determine the IC₅₀ of this compound binding to BTK and CRBN.[13]

-

Principle: The assay measures the proximity between two molecules tagged with a donor and an acceptor fluorophore. In a competitive binding format, a fluorescently labeled tracer ligand that binds to the target protein is used. When an unlabeled compound (like this compound) competes with the tracer for binding, the FRET signal decreases. The degree of signal reduction is proportional to the binding affinity of the test compound.

Conclusion and Future Directions

This compound represents a significant advancement in targeting BTK, providing a powerful tool to overcome clinically relevant resistance to covalent inhibitors.[3] Its ability to induce rapid and potent degradation of both wild-type and C481S mutant BTK validates the PROTAC approach as a promising strategy for treating relapsed/refractory B-cell malignancies.[12][14] While the pharmacokinetic profile of this compound itself proved challenging for in vivo development, the foundational research established a clear proof of concept.[5] This has paved the way for the design and synthesis of second-generation BTK degraders, such as SJF620, which retain the potent degradation profile of this compound but possess superior pharmacokinetic properties suitable for further preclinical and clinical exploration.[5] The continued development of BTK-targeting PROTACs holds considerable promise for patients who have exhausted other treatment options.

References

- 1. researchgate.net [researchgate.net]

- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the C481S Ibrutinib-Resistance Mutation in Bruton's Tyrosine Kinase Using PROTAC-Mediated Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound is a PROTAC Degrader of BTK for C481S Mutant CLL Treatment | MedChemExpress [medchemexpress.eu]

- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. books.rsc.org [books.rsc.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medkoo.com [medkoo.com]

- 15. axonmedchem.com [axonmedchem.com]

- 16. promega.com [promega.com]

- 17. benchchem.com [benchchem.com]

No Publicly Available Information on the Discovery and Development of MT-802

Following a comprehensive search of publicly available scientific and medical literature, there is no information on a compound designated as MT-802 in the context of drug discovery and development. This absence of data prevents the creation of an in-depth technical guide as requested.

The lack of public information on "this compound" could be due to several reasons:

-

Proprietary Nature: The compound may be an internal designation within a pharmaceutical or biotechnology company and has not yet been disclosed publicly.

-

Early-Stage Development: this compound could be in a very early, preclinical stage of development, with no publications or presentations in the public domain.

-

Alternative Designation: The compound might be more widely known under a different name, such as a chemical name or another code.

-

Discontinuation: The development of the compound may have been discontinued (B1498344) at an early stage, and therefore, no significant data was ever published.

Without any foundational data on its discovery, mechanism of action, or experimental validation, it is not possible to provide the requested summary tables, experimental protocols, or visualizations. Should information on this compound become publicly available in the future, a detailed technical guide could be compiled.

The Selective Degradation of Bruton's Tyrosine Kinase by MT-802: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of MT-802, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's Tyrosine Kinase (BTK). This compound has emerged as a promising therapeutic agent, particularly for its ability to target both wild-type BTK and the C481S mutant, which confers resistance to the covalent inhibitor ibrutinib (B1684441). A key feature of this compound is its enhanced selectivity compared to its predecessors, minimizing off-target effects that can lead to adverse events in clinical settings.

Core Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to BTK and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of BTK, marking it for degradation by the proteasome. This targeted protein degradation mechanism offers a distinct advantage over traditional kinase inhibition, as it can eliminate the entire protein, including its non-catalytic functions, and can be effective against drug-resistant mutants.

Quantitative Selectivity and Potency

This compound demonstrates high potency in inducing the degradation of both wild-type (WT) and C481S mutant BTK. While comprehensive kinome-wide selectivity data with quantitative IC50 or Kd values for a broad panel of off-target kinases is not publicly available in the reviewed literature, studies consistently report that this compound binds to fewer off-target kinases than ibrutinib.[1][2][3] This suggests a more favorable safety profile.

The available binding affinity and degradation data for this compound's primary targets are summarized below.

| Target | Parameter | Value (nM) |

| Wild-Type BTK | IC50 | 46.9[4] |

| DC50 | 9.1 - 14.6[5] | |

| C481S Mutant BTK | IC50 | 20.9[4] |

| DC50 | 14.9[5] | |

| Cereblon (CRBN) | IC50 | 1258[5] |

Table 1: Potency of this compound against BTK and CRBN. IC50 values represent the concentration of this compound required to inhibit 50% of the target's activity in binding assays. DC50 values indicate the concentration required to induce 50% degradation of the target protein.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the B-cell receptor (BCR) signaling pathway, highlighting the central role of BTK and the mechanism of this compound-mediated degradation.

Figure 1: this compound hijacks the cell's ubiquitin-proteasome system to degrade BTK.

Experimental Protocols

The determination of this compound's selectivity and binding affinity involves sophisticated biochemical and cellular assays. Below are detailed methodologies for two key experimental approaches.

KINOMEscan™ Competition Binding Assay

This assay is a high-throughput method used to determine the binding affinities of a compound against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified, typically using qPCR for a DNA tag conjugated to the kinase.

Methodology:

-

Kinase Preparation: A diverse panel of human kinases is expressed as fusions with a DNA tag.

-

Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

-

Competition Assay:

-

The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (this compound) across a range of concentrations.

-

A DMSO control (no compound) is included to determine the maximum amount of kinase binding.

-

-

Quantification: The amount of kinase bound to the solid support is measured by quantitative PCR (qPCR) of the DNA tag.

-

Data Analysis: The results are reported as the percentage of the DMSO control. The dissociation constant (Kd) is then calculated by fitting the concentration-response data to a standard binding isotherm model. A lower Kd value indicates a higher binding affinity.

Figure 2: Workflow for the KINOMEscan™ competition binding assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

TR-FRET assays are a common method to quantify ligand-protein binding in solution.

Principle: This assay measures the binding of a fluorescently labeled tracer to a kinase. The kinase is typically labeled with a lanthanide (e.g., Europium), which serves as the FRET donor. The tracer, a competitive inhibitor, is labeled with a fluorophore (e.g., Alexa Fluor 647) that acts as the FRET acceptor. When the tracer binds to the kinase, the donor and acceptor are in close proximity, resulting in a high FRET signal. A test compound that competes with the tracer for binding to the kinase will disrupt FRET, leading to a decrease in the signal.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of the kinase labeled with a FRET donor (e.g., an anti-tag antibody conjugated to Europium).

-

Prepare a solution of the fluorescently labeled tracer.

-

Prepare serial dilutions of the test compound (this compound).

-

-

Assay Procedure:

-

In a microplate, combine the kinase solution, the tracer solution, and the test compound dilutions.

-

Include controls for no FRET (no tracer) and maximum FRET (no test compound).

-

-

Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

Signal Detection: Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC50 value is determined by plotting the emission ratio against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for B-cell malignancies. Its PROTAC mechanism allows for the efficient degradation of both wild-type and clinically relevant mutant forms of BTK. Furthermore, its improved selectivity profile over first-generation inhibitors like ibrutinib holds the promise of a better-tolerated therapeutic agent. The methodologies outlined in this guide provide a framework for the continued evaluation of the selectivity and potency of novel kinase degraders.

References

- 1. This compound is a PROTAC Degrader of BTK for C481S Mutant CLL Treatment | MedChemExpress [medchemexpress.eu]

- 2. Targeting the C481S Ibrutinib-Resistance Mutation in Bruton's Tyrosine Kinase Using PROTAC-Mediated Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. medchemexpress.com [medchemexpress.com]

Initial In Vitro Studies of MT-802: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro studies of MT-802, a potent and selective degrader of Bruton's Tyrosine Kinase (BTK). This compound is a Proteolysis Targeting Chimera (PROTAC) designed to overcome acquired resistance to covalent BTK inhibitors, such as ibrutinib, particularly the C481S mutation prevalent in Chronic Lymphocytic Leukemia (CLL).[1][2] This document details the mechanism of action, summarizes key quantitative data, provides representative experimental protocols, and visualizes the core concepts and workflows.

Core Mechanism of Action

This compound operates through a novel mechanism of action distinct from traditional kinase inhibition. As a heterobifunctional molecule, it acts as a molecular bridge to induce the formation of a ternary complex between BTK and the E3 ubiquitin ligase Cereblon (CRBN).[2][3] This proximity forces the ubiquitination of BTK, marking it for degradation by the 26S proteasome.[3] This event-driven, catalytic process allows for the elimination of the BTK protein, a strategy that is effective against both wild-type (WT) and clinically relevant mutant forms of the kinase, such as C481S, which are resistant to covalent inhibitors.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters from initial in vitro evaluations of this compound.

Table 1: Degradation Potency (DC₅₀)

The half-maximal degradation concentration (DC₅₀) represents the concentration of this compound required to degrade 50% of the target protein.

| Target Protein | Cell Line | DC₅₀ Value | Reference(s) |

| Wild-Type BTK | NAMALWA | 14.6 nM | [1] |

| C481S Mutant BTK | C481S BTK XLAs | 14.9 nM | [1] |

| BTK (unspecified) | Not Specified | 1 nM | [2] |

| BTK (unspecified) | Not Specified | 9.1 nM | [4] |

Note: Variations in DC₅₀ values may reflect different experimental systems and assay conditions.

Table 2: Binding Affinity & Inhibitory Concentration (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) measures the potency of a compound in inhibiting a specific biological or biochemical function.

| Target/Assay | Parameter | IC₅₀ Value | Reference(s) |

| BTK Binding | Binding Affinity | 18.11 nM | [1] |

| CRBN Binding | Binding Affinity | 1.258 µM | [1] |

Table 3: Degradation Kinetics & Efficacy

| Parameter | Condition | Result | Reference(s) |

| Maximal Degradation | 250 nM in NAMALWA cells | >99% degradation | [4] |

| Degradation Half-Life (t₁/₂) | 1 µM in XLAs cells | ~50 minutes | [4] |

| Time to Complete Degradation | 1 µM in XLAs cells | As early as 4 hours | [4] |

| Phospho-BTK (Y223) Reduction | 1 µM in C481S BTK XLAs cells | Effective reduction | [1] |

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. The following sections outline representative protocols for the key in vitro experiments performed to characterize this compound.

Cell Culture and Maintenance

-

NAMALWA Cells (Human Burkitt's Lymphoma):

-

Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 10 mM HEPES, 1.0 mM sodium pyruvate, 4.5 g/L glucose, and 1.5 g/L sodium bicarbonate.

-

Culture Conditions: Maintained as a suspension culture at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Cells are passaged every 3-4 days. Cultures are initiated at a density of 5 x 10⁵ viable cells/mL and subcultured when the density reaches approximately 2 x 10⁶ cells/mL.

-

-

HEK293 Cells (Human Embryonic Kidney):

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin/Streptomycin.

-

Culture Conditions: Maintained as an adherent monolayer culture at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: When cells reach 70-80% confluency, they are detached using a solution of Trypsin-EDTA, washed, and re-seeded into new flasks.

-

Transient Transfection for Mutant BTK Expression

This protocol is used to express mutant forms of BTK in a controlled cellular environment, such as HEK293 cells, which do not endogenously express the kinase.

-

Cell Seeding: Plate HEK293 cells in the desired format (e.g., 6-well plates) 18-24 hours prior to transfection to achieve 70-80% confluency.

-

Complex Formation: For each well, dilute the plasmid DNA encoding the BTK mutant into a serum-free medium (e.g., Opti-MEM). In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine). Combine the two solutions, mix gently, and incubate at room temperature for 20-30 minutes to allow DNA-lipid complexes to form.

-

Transfection: Add the DNA-lipid complexes drop-wise to the cells.

-

Incubation: Incubate the cells with the complexes for at least 6 hours at 37°C.

-

Recovery & Expression: Replace the transfection medium with fresh, complete growth medium and incubate for an additional 24-48 hours to allow for robust expression of the mutant BTK protein before proceeding with degradation or inhibition assays.

Western Blotting for BTK Degradation Analysis

Western blotting is the primary method used to visualize and quantify the degradation of BTK protein following treatment with this compound.

-

Cell Treatment: Plate cells (e.g., NAMALWA or transfected HEK293) and treat with various concentrations of this compound or control compounds (e.g., DMSO, ibrutinib) for the desired time period (e.g., 4, 12, or 24 hours).

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBS-T)) to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for BTK (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH). Antibodies are typically diluted 1:1000 in blocking buffer.

-

Secondary Antibody: Wash the membrane three times with TBS-T. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities. Normalize the BTK signal to the corresponding loading control signal to determine the percentage of BTK remaining relative to the vehicle-treated control.

In Vitro Kinase and Binding Assays

To determine the direct effect of this compound on BTK's enzymatic activity and its binding affinity for BTK and CRBN, various biochemical assays are employed.

-